molecular formula C10H15N5O4 B12361978 Azidothymidine;AZT;ZDV

Azidothymidine;AZT;ZDV

Cat. No.: B12361978
M. Wt: 269.26 g/mol
InChI Key: UZMZEOFNOSIBIL-UNYLCCJPSA-N
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Description

Azidothymidine, also known as Zidovudine, is a nucleoside analog reverse-transcriptase inhibitor. It was the first antiretroviral medication used to prevent and treat HIV/AIDS. Azidothymidine is generally recommended for use in combination with other antiretrovirals to prevent mother-to-child transmission during birth or after potential exposure .

Preparation Methods

Azidothymidine can be synthesized from thymidine through a series of chemical reactions. The synthetic route involves the substitution of the 3’ hydroxyl group of thymidine’s deoxyribose sugar with an azido group (N3). This process includes several steps such as protection of the hydroxyl group, dehalogenation, acylation, elimination, azidation, and deprotection .

Chemical Reactions Analysis

Azidothymidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group is introduced through a substitution reaction.

    Oxidation and Reduction: These reactions are less common but can occur under specific conditions.

    Elimination Reactions: Used in the synthetic process to prepare intermediates. Common reagents include halothymidine, acylating agents, and azidating agents. .

Scientific Research Applications

Azidothymidine has a wide range of applications in scientific research:

Mechanism of Action

Azidothymidine works by inhibiting the enzyme reverse transcriptase that HIV uses to make DNA. This inhibition prevents the replication of the virus. The compound is incorporated into the viral DNA, causing chain termination due to the lack of a 3’ hydroxyl group necessary for forming phosphodiester bonds .

Comparison with Similar Compounds

Azidothymidine is unique among nucleoside analog reverse-transcriptase inhibitors due to its early discovery and widespread use. Similar compounds include:

Azidothymidine’s uniqueness lies in its historical significance as the first antiretroviral drug and its continued use in combination therapies to manage HIV/AIDS effectively .

Properties

Molecular Formula

C10H15N5O4

Molecular Weight

269.26 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C10H15N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8,16H,2-4H2,1H3,(H,12,17,18)/t5?,6-,7+,8+/m0/s1

InChI Key

UZMZEOFNOSIBIL-UNYLCCJPSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Origin of Product

United States

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